molecular formula C8H3ClN2 B1582915 2-Chloroisophthalonitrile CAS No. 28442-78-6

2-Chloroisophthalonitrile

Cat. No.: B1582915
CAS No.: 28442-78-6
M. Wt: 162.57 g/mol
InChI Key: KELQMIQLTBTJNV-UHFFFAOYSA-N
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Description

2-Chloroisophthalonitrile is an organic compound with the molecular formula C8H3ClN2. It is a derivative of isophthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2-Chloroisophthalonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

2-Chloroisophthalonitrile plays a crucial role in biochemical reactions, particularly in its function as a fungicide. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione-related enzymes, which are involved in cell respiration. The compound inhibits these enzymes, leading to a disruption in the respiratory processes of target fungi . Additionally, this compound interacts with dehydrogenase, catalase, and acid phosphatase, inhibiting their activities and affecting the overall biochemical balance within the cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of fungi by arresting mitosis and cell division, inhibiting respiration, and disrupting the synthesis of nucleic acids, amino acids, proteins, lipids, and cell membranes . These disruptions lead to significant changes in cellular processes, ultimately resulting in the death of the target cells.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits glutathione-related enzymes, which play a critical role in cell respiration . This inhibition disrupts the normal respiratory processes, leading to cellular dysfunction and death. Additionally, this compound can cause changes in gene expression, further affecting cellular function and viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature and microbial activity. Studies have shown that this compound degrades more rapidly under certain conditions, such as higher temperatures and specific soil moisture levels . The degradation products can also have long-term effects on cellular function, as they may continue to interact with cellular components and disrupt normal processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of this compound can cause severe toxicity, including damage to vital organs and disruption of normal physiological processes . It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes microbial degradation, leading to the formation of several metabolites. Key enzymes involved in its metabolism include glutathione S-transferase and chlorothalonil hydrolytic dehalogenase . These enzymes facilitate the conversion of this compound into less toxic metabolites, which are then further processed and eliminated from the system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function . Understanding the transport mechanisms is crucial for determining the compound’s overall impact on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroisophthalonitrile can be synthesized through several methods. One common method involves the chlorination of isophthalonitrile. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and it is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom.

Industrial Production Methods: In industrial settings, the production of this compound often involves the ammoxidation of 2-chlorotoluene. This process includes the catalytic oxidation of 2-chlorotoluene in the presence of ammonia, leading to the formation of this compound. The reaction is typically conducted at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroisophthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.

    Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst is used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Derivatives like 2-hydroxyisophthalonitrile or 2-aminoisophthalonitrile.

    Reduction Reactions: 2-Chloro-1,3-diaminobenzene.

    Oxidation Reactions: 2-Chloroisophthalic acid.

Comparison with Similar Compounds

    Isophthalonitrile: The parent compound without the chlorine substitution.

    2,4,5,6-Tetrachloroisophthalonitrile: A more heavily chlorinated derivative with different chemical properties.

    2,4-Dichloroisophthalonitrile: Another chlorinated derivative with two chlorine atoms.

Uniqueness: 2-Chloroisophthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-chlorobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELQMIQLTBTJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182642
Record name 1,3-Benzenedicarbonitrile, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28442-78-6
Record name 2-Chloro-1,3-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28442-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarbonitrile, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028442786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarbonitrile, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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